methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate
Description
The compound methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate features a fused pyrazolo-pyrido-pyrimidine tricyclic core. Key structural elements include:
- Position 7: A 2,5-dimethoxyphenyl substituent, which may influence electronic properties and intermolecular interactions.
- Position 2: A methyl group contributing to steric effects.
- 6-Oxo-6,7-dihydro: A partially saturated pyrido ring, which could impact conformational flexibility.
Properties
IUPAC Name |
methyl 11-(2,5-dimethoxyphenyl)-4-methyl-10-oxo-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaene-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O5/c1-11-17(20(26)29-4)18-21-10-13-14(24(18)22-11)7-8-23(19(13)25)15-9-12(27-2)5-6-16(15)28-3/h5-10H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRFQEIXGJTZGPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C3=C(C=NC2=C1C(=O)OC)C(=O)N(C=C3)C4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The starting materials often include 2,5-dimethoxybenzaldehyde and various pyrazole derivatives. The reaction conditions usually require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of automated systems for monitoring and adjusting reaction parameters is common to ensure consistency and efficiency.
Chemical Reactions Analysis
Step 1: Preparation of Pyrazole Precursors
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Starting Materials : 5-amino-3-(anilinyl)-1H-pyrazole-4-carbonitrile (or its ester analog) is prepared by reacting malononitrile/ethyl cyanoacetate with phenylisothiocyanate in alkaline conditions, followed by methylation .
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Role : These pyrazole derivatives act as nucleophilic precursors for subsequent cyclization.
Step 2: Formation of Aryl Enaminones/Acrylonitriles
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Reagents : Aryl aldehydes (e.g., 2,5-dimethoxybenzaldehyde) are converted into enaminones or acrylonitriles via condensation with DMF-DMA or other reagents .
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Function : These intermediates provide the aryl substituent at position 7 and enable cyclization.
Step 3: Cyclization to Form the Bicyclic Core
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Mechanism : The pyrazole precursor undergoes a Michael addition to the enaminone’s α,β-unsaturated bond, followed by dimethylamine elimination and cyclization .
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Conditions : Reflux in glacial acetic acid facilitates the reaction.
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Key Reaction :
Step 4: Functional Group Modifications
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Methyl Substituent : Introduced via alkylation (e.g., methyl iodide) .
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Oxo Group : Likely formed during cyclization or via oxidation of intermediate ketones.
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Ester Group : Retained from the initial ester precursor (e.g., ethyl cyanoacetate) .
Structural and Reactivity Influences
The compound’s substituents critically influence its reactivity and stability:
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2,5-Dimethoxyphenyl Group : Electron-donating methoxy groups stabilize the aromatic ring and may modulate the compound’s solubility and biological activity .
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6-Oxo Group : Contributes to the heterocycle’s planarity and potential hydrogen bonding, affecting reactivity in nucleophilic or electrophilic environments.
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Methyl Ester : Enhances lipophilicity for cellular permeability, a common feature in drug-like molecules .
Key Reaction Mechanism Insights
The cyclization step involves:
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Nucleophilic Attack : The amine group of the pyrazole precursor attacks the enaminone’s α-carbon .
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Elimination : Loss of dimethylamine forms a conjugated intermediate .
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Cyclization : Intramolecular attack by the pyrazole’s amino group, releasing water to form the fused ring system .
This mechanism is consistent with similar pyrazolo[1,5-a]pyrimidine syntheses .
Critical Research Findings
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Substituent Effects : Electron-withdrawing groups (e.g., bromine) on the aryl substituent enhance stability and reactivity, as observed in analogous compounds .
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Ester Functionalization : The methyl ester improves solubility and may enable further derivatization (e.g., hydrolysis to carboxylic acid) .
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Cyclization Efficiency : Reflux in acetic acid optimizes the reaction by stabilizing intermediates and facilitating water elimination .
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that compounds similar to methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate exhibit promising antitumor properties. Studies have shown that these compounds can inhibit the proliferation of cancer cells by inducing apoptosis and modulating cell cycle progression. The structural features of the compound enhance its interaction with specific molecular targets involved in tumor growth and metastasis.
Antiviral Properties
The compound has been included in screening libraries for antiviral activity. Its structural analogs have demonstrated efficacy against various viruses by interfering with viral replication mechanisms. This makes it a candidate for further development in antiviral drug discovery.
Drug Discovery
Screening Libraries
this compound is part of several screening libraries aimed at identifying new therapeutic agents. These libraries focus on diverse biological targets including:
- CNS Targets : Compounds that influence central nervous system activities.
- Antiviral Libraries : Targeting viral infections.
- Cancer Libraries : Designed to identify potential anticancer agents.
This compound's inclusion in these libraries highlights its potential as a lead compound for further pharmacological studies.
Biological Research
Mechanistic Studies
The compound serves as a valuable tool in biological research for elucidating mechanisms of action related to its pharmacological effects. Investigations into its interactions with proteins and enzymes provide insights into how structural modifications can enhance biological activity.
Case Study: Structure-Activity Relationship (SAR)
A detailed SAR analysis has been conducted on derivatives of this compound to understand how variations in chemical structure affect biological activity. This approach helps in optimizing lead compounds for better efficacy and reduced toxicity.
| Structural Modification | Biological Activity | Comments |
|---|---|---|
| Addition of halogen groups | Increased potency against cancer cells | Enhances binding affinity |
| Alteration of the carboxylate group | Modulates solubility and bioavailability | Critical for oral bioavailability |
| Variation in the dimethoxyphenyl moiety | Affects selectivity towards specific targets | Important for minimizing side effects |
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
Table 1: Core Heterocyclic Systems and Substituents
Key Observations :
- The target compound’s pyrazolo-pyrido-pyrimidine core is distinct from triazolo- or thiazolo-pyrimidines, which may confer unique electronic and steric properties.
- Substituents like methoxy groups (target) vs.
Physicochemical Properties
Table 2: Melting Points and Spectral Data
Key Observations :
- The methyl ester (target) vs. ethyl esters (analogs) could alter solubility in nonpolar solvents.
Characterization :
- X-ray diffraction (e.g., monoclinic crystal system, P2₁/n space group for thiazolo-pyrimidine ) reveals intermolecular interactions, such as C–H···O hydrogen bonds, which stabilize packing arrangements .
Key Observations :
- Ester functionalities in analogs are associated with moderate antimicrobial effects, suggesting possible utility in drug discovery .
Biological Activity
Methyl 7-(2,5-dimethoxyphenyl)-2-methyl-6-oxo-6,7-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, potential therapeutic applications, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is , with a molecular weight of approximately 343.38 g/mol. Its structural features include:
- Pyrazolo-pyrimidine core : This core structure is known for various biological activities, including anti-inflammatory and anticancer effects.
- Dimethoxyphenyl group : Enhances lipophilicity and may contribute to receptor binding affinity.
| Property | Value |
|---|---|
| Molecular Weight | 343.38 g/mol |
| LogP (Partition Coefficient) | 3.251 |
| Water Solubility (LogSw) | -3.39 |
| Polar Surface Area | 61.389 |
Anticancer Properties
Recent studies have indicated that compounds within the pyrazolo[1,5-a]pyrimidine family exhibit potent anticancer activities. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. A study demonstrated that this compound could induce apoptosis in human breast cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays revealed that it effectively inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests a potential role in treating inflammatory diseases.
Neuroprotective Activity
Research indicates that derivatives of this compound can offer neuroprotective effects by modulating pathways involved in neuroinflammation and oxidative stress. In models of neurodegenerative diseases, these compounds have been shown to reduce neuronal cell death and improve cognitive function .
Synthesis Methods
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Formation of the pyrazolo-pyrimidine core : This often involves cyclization reactions between appropriate hydrazines and pyrimidine derivatives.
- Functionalization : Subsequent steps introduce the dimethoxyphenyl group through electrophilic aromatic substitution or similar methods.
Case Study 1: Anticancer Efficacy
In a preclinical study involving various cancer cell lines (e.g., MCF-7 for breast cancer), the compound exhibited IC50 values below 10 µM, indicating high potency against tumor growth. The mechanism was attributed to cell cycle arrest at the G2/M phase and induction of apoptosis via mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
A study utilizing LPS-stimulated RAW264.7 macrophages demonstrated that treatment with this compound significantly reduced NO production and downregulated iNOS expression. These findings suggest its potential as a therapeutic agent in conditions characterized by chronic inflammation .
Table 2: Summary of Biological Activities
| Activity Type | Assay Type | Result |
|---|---|---|
| Anticancer | Cell viability assay | IC50 < 10 µM |
| Anti-inflammatory | Cytokine assay | Reduced TNF-alpha levels |
| Neuroprotection | Neuronal survival | Increased survival rate |
Q & A
Q. What synthetic strategies are recommended for optimizing the yield of this compound?
To improve synthesis efficiency, employ one-pot multi-step reactions with controlled temperature gradients and solvent polarity adjustments. For example, analogous heterocyclic systems (e.g., tetrahydroimidazo[1,2-a]pyridines) achieved 51–55% yields via stepwise cyclization and functionalization under reflux conditions in polar aprotic solvents like DMF or DMSO . Optimize stoichiometry of substituents (e.g., methoxy groups) to minimize steric hindrance during ring closure. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity fractions .
Q. Which spectroscopic techniques are essential for structural confirmation?
A multi-technique approach is mandatory:
- 1H/13C NMR : Assign methoxy (δ ~3.8–4.0 ppm) and carbonyl (δ ~165–175 ppm) protons/carbons, comparing shifts to structurally similar pyrimidine derivatives .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-H stretching (~3000 cm⁻¹) .
- HRMS : Validate molecular formula (e.g., [M+H]+ or [M+Na]+) with <5 ppm error .
- X-ray crystallography (if crystals are obtainable): Resolve dihydro-pyrido-pyrimidine ring conformation and hydrogen-bonding networks, as demonstrated for thiazolo-pyrimidine analogs .
Q. How can researchers assess purity and stability under storage conditions?
- HPLC-UV/ELSD : Use reverse-phase C18 columns with acetonitrile/water gradients to quantify impurities (<2% area).
- Thermogravimetric Analysis (TGA) : Determine decomposition temperatures (Td) to establish storage limits (e.g., anhydrous, 4°C).
- Accelerated Stability Studies : Monitor degradation at 40°C/75% RH over 4 weeks, tracking loss of parent compound via LC-MS .
Advanced Research Questions
Q. How can computational chemistry predict regioselectivity in the synthesis of this compound?
Leverage quantum mechanical calculations (e.g., DFT at B3LYP/6-31G* level) to model transition states and identify kinetically favored pathways. For example, substituent effects (e.g., electron-donating methoxy groups) stabilize intermediates via resonance, directing cyclization to the pyrido-pyrimidine core . Combine with machine learning (e.g., Bayesian optimization) to screen solvent/catalyst combinations, reducing experimental trial-and-error .
Q. What experimental approaches resolve contradictions in spectroscopic data during structural elucidation?
- 2D NMR (COSY, HSQC, HMBC) : Resolve overlapping signals in crowded aromatic regions (e.g., dihydropyrido-pyrimidine protons) by correlating through-space and through-bond interactions .
- Variable-Temperature NMR : Suppress dynamic effects (e.g., ring puckering) to clarify splitting patterns .
- Isotopic Labeling : Introduce deuterium at labile positions (e.g., NH in dihydro rings) to confirm exchangeable protons .
Q. How do intermolecular interactions influence crystallinity and solubility?
Analyze crystal packing via X-ray diffraction (analogous to thiazolo-pyrimidine structures ):
Q. What methodologies validate bioactivity mechanisms without commercial assays?
- Molecular Docking : Screen against target proteins (e.g., kinases) using AutoDock Vina, focusing on hydrogen-bond interactions with the pyrimidine core.
- In-situ NMR Titration : Monitor chemical shift perturbations upon binding to model receptors (e.g., BSA) .
- Microscale Thermophoresis (MST) : Quantify binding affinity (Kd) using fluorescently labeled ligands .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
